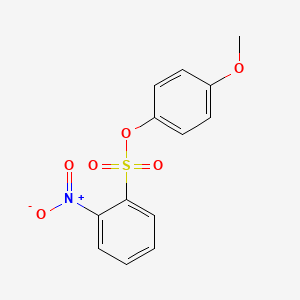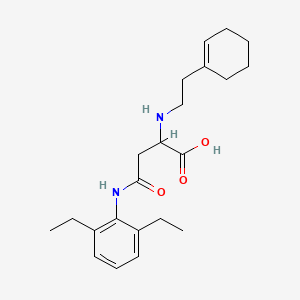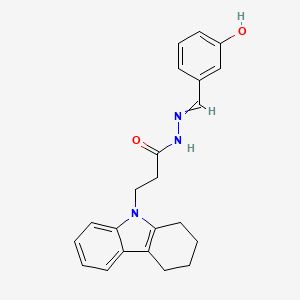
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields including chemistry, biology, and medicine. Its intricate molecular structure features both carbazole and hydrazone moieties, contributing to its distinctive reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:
Step 1: : Synthesis of the carbazole precursor, involving cyclization of suitable aniline derivatives.
Step 2: : Formation of the propanehydrazide intermediate through hydrazinolysis.
Step 3: : Condensation reaction between the hydrazide intermediate and the 3-hydroxybenzaldehyde to yield the final product.
Industrial Production Methods: : Industrial synthesis may employ high-efficiency reactors and optimized conditions for scaling up. Continuous flow synthesis and the use of catalysts may improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the hydroxy and carbazole sites.
Reduction: : Possible reduction of the hydrazone group to hydrazide.
Substitution: : Electrophilic aromatic substitution on the carbazole ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of corresponding quinones.
Reduction: : Conversion to hydrazides.
Substitution: : Varied substitution products depending on the electrophile used.
Scientific Research Applications
Chemistry: : Used as a starting material or intermediate in organic synthesis and catalysis. Biology : Studied for potential bioactivity, including antimicrobial and anticancer properties. Medicine : Investigated for therapeutic applications due to its structural similarity to other pharmacologically active compounds. Industry : Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways: : The compound's mechanism of action involves interaction with cellular targets, potentially inhibiting or modifying biological pathways. Its structure allows it to bind with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Unique Features
3,4-dihydro-1H-carbazole unit: : Offers unique reactivity compared to other carbazole derivatives.
Hydrazone linkage: : Enhances binding to biological molecules.
Similar Compounds
Carbazole derivatives: : 3-methylcarbazole, 1-aminocarbazole.
Hydrazones: : Benzaldehyde hydrazone, cinnamaldehyde hydrazone.
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide stands out due to its distinctive combination of functional groups and potential for diverse applications.
Properties
CAS No. |
452089-93-9 |
|---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15,26H,2,4,9,11-13H2,(H,24,27)/b23-15+ |
InChI Key |
ZYOLWHDNJSQQFR-HZHRSRAPSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzamide](/img/structure/B2950630.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)
![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)

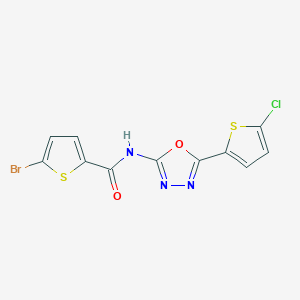
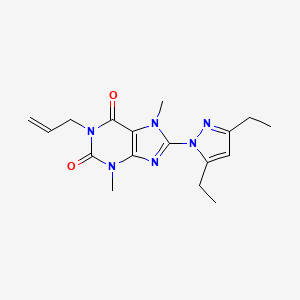
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2950638.png)
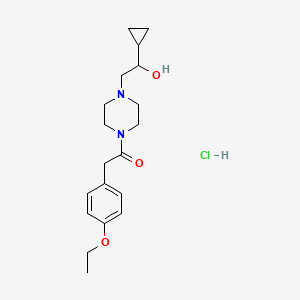
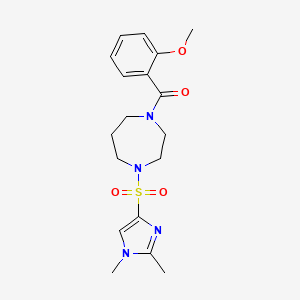
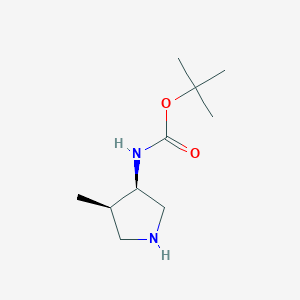
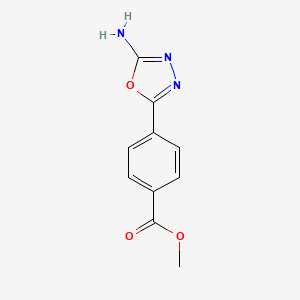
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)
